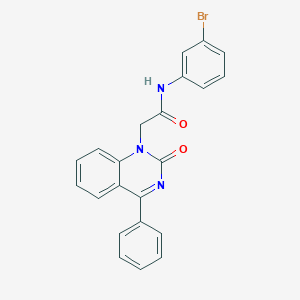

4,6-Bis(4-bromophenyl)-1,3,5-triazin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4,6-Bis(4-bromophenyl)-1,3,5-triazin-2-amine” belongs to the class of organic compounds known as triazines. Triazines are compounds containing a ring composed of two nitrogen atoms and three carbon atoms . The presence of bromophenyl groups suggests that this compound may have interesting chemical properties, such as being a good leaving group in reactions.

Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the nature of the triazine ring. The bromophenyl groups could add some degree of polarity to the molecule .Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, compounds with similar structures are often involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific substituents present on the triazine ring. For example, the presence of bromine atoms would likely make the compound relatively heavy and possibly quite reactive .Wissenschaftliche Forschungsanwendungen

Luminescent Materials for Detection

4,6-Bis(4-bromophenyl)-1,3,5-triazin-2-amine derivatives have been synthesized and applied in the development of luminescent covalent-organic polymers (COPs). These COPs demonstrate high sensitivity and fast response to nitroaromatic explosives, highlighting their potential as materials for detecting explosives and small organic molecules due to their high surface area, hydrothermal stability, and unique graphene-like layer texture (Xiang & Cao, 2012).

Advanced Optical Materials

The compound has been involved in the synthesis of new π-conjugated dendritic fluorophores, contributing to research on two-photon absorption properties. These materials are promising for applications requiring strong two-photon absorption, such as in photopolymerization, due to their significant fluorescence quantum yields and two-photon fluorescence, highlighting their potential as efficient fluorophores for advanced optical applications (Yan et al., 2007).

Chemical Sensing and Extraction

Research into the palladium-catalyzed reactions of bis(bromophenyl) substituted 1,2,4-triazines with primary amines has led to the development of novel ligands for chemoselective minor actinide extraction processes. This application is crucial for the nuclear fuel cycle and environmental cleanup, as these ligands can selectively bind to and extract minor actinides from nuclear waste streams (Tai et al., 2015).

Nanofiltration Membranes

In the field of environmental engineering, derivatives of this compound have been utilized in the synthesis of novel sulfonated thin-film composite nanofiltration membranes. These membranes show improved water flux and are effective for the treatment of dye solutions, offering a promising solution for water purification and the treatment of industrial effluents (Liu et al., 2012).

Electroluminescent Materials

The compound has contributed to the synthesis and characterization of polyfluorene-based conjugated polymers containing bipolar groups for electroluminescent applications. These materials, integrating electron-rich and electron-deficient moieties, exhibit promising properties for use in polymer light-emitting diodes (PLEDs), showcasing their potential in the development of advanced electroluminescent devices (Huang et al., 2009).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4,6-bis(4-bromophenyl)-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Br2N4/c16-11-5-1-9(2-6-11)13-19-14(21-15(18)20-13)10-3-7-12(17)8-4-10/h1-8H,(H2,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKKPNXQFFQVTEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NC(=N2)N)C3=CC=C(C=C3)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Br2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[Bis(2-cyanoethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}benzamide](/img/structure/B2642972.png)

![3-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2642976.png)

![N~1~-cycloheptyl-N~2~-{[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylphenyl]sulfonyl}alaninamide](/img/no-structure.png)

![3-benzyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2642983.png)

![1'-((4-(Trifluoromethoxy)phenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2642986.png)

![3-fluoro-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2642988.png)

![3-methyl-7-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2642989.png)